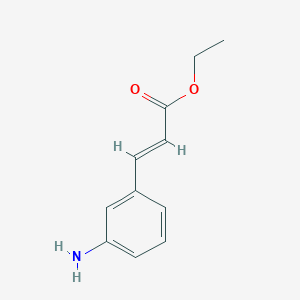

Ethyl 3-(3-aminophenyl)acrylate

Description

Significance in Contemporary Chemical Science

Ethyl 3-(3-aminophenyl)acrylate serves as a crucial building block in the synthesis of complex, high-value molecules, particularly in the field of medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic acrylate (B77674) moiety, allows for a variety of chemical transformations.

A significant application of this compound is as a key intermediate in the synthesis of targeted therapies for diseases. For instance, (E)-ethyl 3-(3-aminophenyl)acrylate is a documented starting material in the creation of novel dual-target inhibitors, such as those that simultaneously act on Receptor Tyrosine Kinases (RTKs) and Histone Deacetylases (HDACs). It is also instrumental in the synthetic pathway of Belinostat, a drug used in cancer therapy. benthamdirect.com The compound's structure is readily modified, for example, through hydrolysis of the ethyl ester to the corresponding carboxylic acid, (2E)-3-(3-aminophenyl)acrylic acid, further expanding its utility in synthesizing diverse molecular architectures. chemicalbook.com Research has also pointed to the synthesis of dye molecules, where this compound was used as a precursor. rsc.org

The table below summarizes key research findings involving this compound and its direct derivatives.

Table 1: Selected Research Applications of this compound Derivatives

| Derivative | Application | Research Summary |

|---|---|---|

| (E)-ethyl 3-(3-aminophenyl)acrylate | Synthesis of RTK/HDAC dual-targeted inhibitors | Used as a starting material to create compounds that are evaluated for their inhibitory effects on specific cancer-related enzymes. |

| (E)-ethyl 3-(3-aminophenyl)acrylate | Synthesis of Belinostat | Employed in a multi-step synthesis to produce this histone deacetylase inhibitor. benthamdirect.com |

| This compound | Synthesis of (2E)-3-(3-aminophenyl)acrylic acid | The ethyl ester is hydrolyzed using lithium hydroxide (B78521) to yield the free acrylic acid, a versatile intermediate for further functionalization. chemicalbook.com |

Scope and Relevance of Research on Aryl Acrylate Derivatives

The broader class of compounds to which this compound belongs, aryl acrylate derivatives, is of immense importance in modern chemical and pharmaceutical research. nih.govnih.gov This scaffold is a privileged element in medicinal chemistry due to its presence in a wide array of biologically active molecules. nih.gov Research has demonstrated that derivatives of aryl acrylates exhibit a wide spectrum of pharmacological activities.

For example, novel pleuromutilin (B8085454) aryl acrylate derivatives have been synthesized and evaluated as broad-spectrum antibiotics, showing promise in combating multi-drug resistant bacteria. researchgate.net In the realm of oncology, various aryl acrylate derivatives have been investigated for their potent antiproliferative effects. nih.govnih.gov Some have been designed as combretastatin (B1194345) analogues that inhibit tubulin polymerization, a key mechanism for halting cell division in cancer cells. nih.gov Furthermore, the acrylamide (B121943) moiety, closely related to acrylates, is a valuable fragment in designing novel therapeutic agents with activities including antitumor, antiviral, and anti-inflammatory properties. ekb.eg

Beyond medicine, aryl acrylates are used in material science. They can serve as monomers in polymerization reactions to create polymers with specific, desirable properties for various applications. ontosight.airesearchgate.netresearchgate.net The phenyl-substituted derivatives are noted for their enhanced UV stability, making them suitable for use in polymers.

The table below highlights the diverse applications of various aryl acrylate derivatives documented in scientific literature.

Table 2: Research Applications of Various Aryl Acrylate Derivatives

| Derivative Type | Field of Application | Research Focus |

|---|---|---|

| Pleuromutilin aryl acrylates | Medicinal Chemistry (Antibiotics) | Development of broad-spectrum antibiotics to combat drug-resistant Gram-negative bacteria. researchgate.net |

| 3-(4-chlorophenyl)acrylate derivatives | Medicinal Chemistry (Anticancer) | Synthesis of combretastatin analogues with potent cytotoxic effects against breast cancer cell lines. nih.gov |

| 3-Aryl acrylic amides | Medicinal Chemistry (Anticancer) | Synthesis of analogues of the saframycin-ecteinascidin skeleton with potent antitumor activity against various human tumor cell lines. nih.gov |

| Phenyl-substituted acrylates | Material Science (Polymers) | Used as precursors for polymers due to enhanced UV stability. |

Historical Context of Aminophenyl Acrylates in Chemical Synthesis

The synthesis of aminophenyl acrylates and their derivatives has evolved with the development of new synthetic methodologies in organic chemistry. Early work on related amino-substituted acrylate compounds can be traced back to foundational studies in the late 19th century. These initial investigations laid the groundwork for understanding the reactivity and synthesis of this class of molecules.

The specific synthesis of this compound was notably described by Strawn et al. rsc.org The general synthetic approaches often involve multi-step processes. For the related para-isomer, ethyl 3-(4-aminophenyl)acrylate, a common method is the reaction of 4-aminobenzaldehyde (B1209532) with ethyl acrylate catalyzed by a suitable agent. ontosight.ai A more recent effective synthesis for the related saturated compound, ethyl 3-(3-aminophenyl)propanoate, involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214), followed by reduction of the nitro group and simultaneous esterification. nih.gov

The development of palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, provided a powerful tool for the synthesis of 3-substituted acrylate esters from aryl halides and acrylic acid esters. ekb.eg More contemporary methods focus on efficiency and milder conditions, such as the development of one-pot, base-promoted reactions for creating complex heterocyclic structures from (E)-3-(2-aminoaryl)acrylates. beilstein-journals.org This historical progression highlights a continuous drive towards more efficient and versatile synthetic routes to access these valuable chemical building blocks.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (E)-3-(3-aminophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUURYZTMLPUEE-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-01-4 | |

| Record name | Ethyl m-aminocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl m-aminocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Ethyl 3 3 Aminophenyl Acrylate

Multi-Step Synthesis Pathways

Multi-step synthesis provides reliable and versatile approaches to Ethyl 3-(3-aminophenyl)acrylate, often involving well-established named reactions and functional group transformations.

Knoevenagel Condensation and Alkylidene Reduction Approaches

The Knoevenagel condensation provides a classic route for the formation of carbon-carbon double bonds. In the context of this compound synthesis, this would typically involve the reaction of 3-aminobenzaldehyde (B158843) with a compound containing an active methylene (B1212753) group, such as diethyl malonate. The initial condensation product can then undergo hydrolysis and decarboxylation to yield the desired acrylate (B77674).

A more direct and efficient variation of this approach is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to produce an alkene with high E-selectivity. For the synthesis of this compound, 3-aminobenzaldehyde can be reacted with triethyl phosphonoacetate in the presence of a base. rsc.orgwikipedia.orgwikipedia.org

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Synthesis of this compound

| Aldehyde | Phosphonate (B1237965) Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Aminobenzaldehyde | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | High |

| 3-Aminobenzaldehyde | Triethyl phosphonoacetate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / K₂CO₃ | Solvent-free | rt | High |

Note: This data is representative of typical Horner-Wadsworth-Emmons reaction conditions and may be adapted for the specific synthesis of this compound.

Reduction of Nitro-Substituted Precursors

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In this pathway, the precursor, Ethyl 3-(3-nitrophenyl)acrylate, is first synthesized. This can be achieved via a Knoevenagel or Horner-Wadsworth-Emmons reaction of 3-nitrobenzaldehyde (B41214) with an appropriate acetate (B1210297) equivalent. Subsequently, the nitro group is reduced to an amine to yield this compound.

Several reducing agents can be employed for this transformation, with iron powder in the presence of an acid such as acetic acid or hydrochloric acid being a widely used and cost-effective method. scispace.com Stannous chloride (SnCl₂) is another effective reagent for this reduction.

Table 2: Conditions for the Reduction of Ethyl 3-(3-nitrophenyl)acrylate

| Reducing Agent | Acid/Solvent System | Temperature (°C) | Reaction Time (h) |

| Iron (Fe) powder | Acetic acid / Ethanol (B145695) / Water | 30 - 60 | 1 - 2.5 |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | Ethanol | Reflux | 2 - 4 |

Note: These conditions are based on general procedures for the reduction of aromatic nitro compounds and can be optimized for the specific substrate.

Heck Cross-Coupling Reactions with Haloanilines and Acrylates

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.com For the synthesis of this compound, a 3-haloaniline, such as 3-iodoaniline (B1194756) or 3-bromoaniline, can be coupled with ethyl acrylate in the presence of a palladium catalyst and a base. researchgate.netthepharmajournal.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction. Palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources, often used in conjunction with phosphine (B1218219) ligands. A variety of inorganic and organic bases can be employed to facilitate the reaction.

Table 3: Typical Heck Reaction Conditions for the Synthesis of this compound

| Aryl Halide | Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 3-Iodoaniline | Ethyl acrylate | Pd(OAc)₂ | Triphenylphosphine (B44618) (PPh₃) | Triethylamine (Et₃N) | N,N-Dimethylformamide (DMF) | 100 - 125 |

| 3-Bromoaniline | Ethyl acrylate | Pd₂(dba)₃ | Tri(o-tolyl)phosphine | Sodium carbonate (Na₂CO₃) | Acetonitrile (MeCN) | 80 - 100 |

Note: The specific conditions for the Heck reaction can be varied to optimize the yield and purity of the product.

Catalytic Synthesis Routes

Catalytic methods offer the potential for more efficient and environmentally friendly syntheses of this compound by reducing the number of synthetic steps and the amount of waste generated.

Transition-Metal Catalysis in Acrylate Synthesis

Palladium catalysis, as exemplified by the Heck reaction described above, is a cornerstone of modern organic synthesis for the formation of C-C bonds. mdpi.com The versatility of palladium catalysts allows for the coupling of a wide range of aryl halides and acrylates under relatively mild conditions. thepharmajournal.com

In addition to palladium, other transition metals can also catalyze the synthesis of acrylate derivatives. Copper-catalyzed reactions, for instance, have been employed for the coupling of aryl halides with various nucleophiles and can be adapted for the synthesis of cinnamate (B1238496) esters. nih.govresearchgate.netalberts.edu.in These methods may offer advantages in terms of cost and reactivity for specific substrates.

Table 4: Overview of Transition-Metal Catalyzed Syntheses of Phenyl Acrylates

| Metal Catalyst | Typical Substrates | Key Advantages |

| Palladium (Pd) | Aryl iodides, bromides, triflates | High efficiency, broad substrate scope, well-established |

| Copper (Cu) | Aryl iodides, bromides | Lower cost compared to palladium, unique reactivity |

Organocatalysis and Metal-Free Reaction Conditions

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional transition-metal catalysis. For the synthesis of α,β-unsaturated esters like this compound, the Knoevenagel condensation can be effectively catalyzed by small organic molecules, such as amino acids like L-proline. researchgate.netbiomedres.usresearchgate.net These catalysts are often inexpensive, readily available, and environmentally benign.

The Horner-Wadsworth-Emmons reaction, as mentioned in section 2.1.1, is another example of a metal-free approach to the synthesis of acrylates. rsc.orgwikipedia.orgwikipedia.org By avoiding the use of metal catalysts, these methods can simplify product purification and reduce concerns about metal contamination in the final product.

Table 5: Organocatalytic Approach for the Synthesis of this compound

| Reaction Type | Organocatalyst | Reactants | Solvent |

| Knoevenagel Condensation | L-Proline | 3-Aminobenzaldehyde, Diethyl malonate | Deep Eutectic Solvents (DESs) or Ethanol |

Note: Organocatalytic conditions are often mild and can offer high yields and selectivities.

Optimization of Reaction Conditions for Research-Scale Production

For research-scale production, methodologies such as the Heck and Wittig reactions are commonly employed. The optimization of reaction parameters is crucial for maximizing yield and purity. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a prominent method for forming the carbon-carbon double bond in the target molecule. mdpi.com

Key parameters that are typically optimized include the choice of catalyst, base, solvent, and temperature. For the coupling of aryl halides with acrylates, various palladium catalysts and ligands can be utilized to achieve high efficiency. researchgate.netugent.be The base plays a critical role in the catalytic cycle, and inorganic bases like potassium carbonate (K₂CO₃) are often effective. ugent.be The solvent choice, such as dimethylformamide (DMF), influences reactant solubility and reaction kinetics. Temperature is also a key variable, with reactions often conducted at elevated temperatures to ensure a reasonable reaction rate. ugent.be

Below is a data table illustrating the typical optimization of conditions for a Heck-type reaction involving an aryl halide and an acrylate derivative, based on general findings in the field.

| Parameter | Variation | Observation/Rationale | Typical Yield |

|---|---|---|---|

| Catalyst | Palladium(II) Acetate with a Phosphine Ligand | Provides good catalytic activity and stability for the cross-coupling reaction. | Variable, optimized conditions can yield >90% |

| Base | K₂CO₃ vs. Triethylamine (Et₃N) | Inexpensive and mild inorganic bases like K₂CO₃ are often sufficient and effective. ugent.be | |

| Solvent | DMF vs. Acetonitrile vs. Toluene (B28343) | DMF is a common choice due to its high boiling point and ability to dissolve a wide range of substrates. | |

| Temperature | 80°C vs. 100°C vs. 120°C | Higher temperatures generally increase the reaction rate, with 100°C often providing a good balance between rate and catalyst stability. ugent.be |

Stereochemical Considerations in Synthesis (E/Z Isomerism)

The acrylate double bond in this compound can exist as one of two stereoisomers: E (entgegen) or Z (zusammen). docbrown.info These isomers, also known as geometric isomers, have different spatial arrangements of substituents around the double bond. The E isomer has the high-priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. docbrown.info For this compound, the aryl group and the ester group are typically the highest priority groups on their respective carbons of the double bond, and their relative positions determine the E/Z configuration. The (E)-isomer is often the thermodynamically more stable and desired product. bldpharm.com

The choice of synthetic method heavily influences the stereochemical outcome.

Wittig Reaction : This reaction involves a phosphonium (B103445) ylide reacting with an aldehyde (in this case, 3-aminobenzaldehyde). masterorganicchemistry.com The stereoselectivity is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required to form the acrylate ester, generally favor the formation of the E-isomer. udel.edu

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction using phosphonate carbanions, the HWE reaction is renowned for its excellent E-selectivity in the synthesis of α,β-unsaturated esters.

Doebner-Knoevenagel Condensation : This method can produce acrylamides with high E-selectivity under mild, organocatalytic conditions. organic-chemistry.orgnih.gov The principles of this reaction can be extended to the synthesis of acrylates, offering a pathway that strongly favors the E-isomer.

| Synthetic Method | Typical Reagents | Primary Stereochemical Outcome | Reference |

|---|---|---|---|

| Wittig Reaction | 3-aminobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Predominantly E-isomer with stabilized ylides | udel.edu |

| Horner-Wadsworth-Emmons | 3-aminobenzaldehyde, Triethyl phosphonoacetate | Highly selective for E-isomer | Generic HWE selectivity |

| Heck Reaction | 3-Iodoaniline, Ethyl acrylate, Pd catalyst | Typically yields the trans (E) product | mdpi.com |

| Doebner-Knoevenagel Condensation | 3-aminobenzaldehyde, Malonic acid monoester | High E-selectivity | organic-chemistry.orgnih.gov |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comijpdd.org

Key green strategies applicable to this synthesis include:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) like DMF or toluene with more environmentally benign solvents. Water is an ideal green solvent, although its use can be challenging due to the poor solubility of many organic reactants. mdpi.com One-pot Wittig reactions have been successfully performed in aqueous solutions of sodium bicarbonate. sciepub.com

Solvent-Free Reactions : Performing reactions without a solvent can significantly reduce waste and simplify purification. mdpi.com Solvent-free Wittig reactions can be carried out by simply mixing the solid ylide and liquid aldehyde, often with high efficiency and stereoselectivity. udel.edusciepub.com

Energy Efficiency : Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times and potentially improve yields. mdpi.com

Catalyst Recyclability : In palladium-catalyzed reactions like the Heck coupling, using heterogeneous catalysts or nanoparticle-based catalysts can facilitate easy separation and recycling, reducing heavy metal waste. researchgate.net

| Green Chemistry Principle | Conventional Approach (e.g., Wittig) | Greener Alternative | Environmental Benefit |

|---|---|---|---|

| Safer Solvents | Reaction in Dichloromethane or Toluene | Reaction in an aqueous solution or ethanol. sciepub.comejcmpr.com | Reduces use of hazardous and volatile organic compounds. |

| Waste Prevention | Use of stoichiometric triphenylphosphine, generating triphenylphosphine oxide waste. | Catalytic HWE reaction; Solvent-free synthesis. researchgate.net | Improves atom economy and eliminates solvent waste. |

| Energy Efficiency | Conventional heating for several hours. | Microwave-assisted synthesis (minutes). mdpi.com | Reduces energy consumption and reaction time. |

Iii. Chemical Reactivity and Derivatization Strategies

Reactions of the Amino Group

The amino group in Ethyl 3-(3-aminophenyl)acrylate, being attached to an aromatic ring, exhibits reactivity typical of an aniline (B41778) derivative. It can readily participate in reactions that target the lone pair of electrons on the nitrogen atom.

The amino group can act as a nucleophile in substitution reactions, for instance, in the formation of N-alkylated derivatives. While direct N-alkylation of amino acids with alcohols has been demonstrated using specific catalytic systems, the analogous reaction with this compound would be expected to proceed with suitable alkylating agents such as alkyl halides. nih.gov

Acylation of the amino group is a common transformation that leads to the formation of amides. This reaction is typically carried out using acylating agents like acyl chlorides or acid anhydrides. The reaction of an acyl chloride with a primary amine, such as the one in this compound, is generally a rapid and exothermic process that proceeds via a nucleophilic addition-elimination mechanism. youtube.comlibretexts.orgchemguide.co.ukyoutube.comyoutube.com

Table 1: Representative Acylation Reactions of Amines

| Amine Reactant | Acylating Agent | Product | General Observations |

|---|---|---|---|

| Primary Amine | Acyl Chloride | N-Substituted Amide | Vigorous reaction, often performed in the presence of a base to neutralize the HCl byproduct. libretexts.orgchemguide.co.ukyoutube.com |

The amino group can participate in cycloaddition reactions to form heterocyclic structures. For instance, β-enamino esters, which are structurally related to this compound, are known intermediates in the synthesis of various heterocycles like pyridinones, quinolones, and pyrroles. haui.edu.vn

Furthermore, the amino group can undergo aza-Michael addition to activated alkenes. While the acrylate (B77674) moiety of the molecule itself is a Michael acceptor, intermolecular Michael additions with other activated olefins are also possible, leading to more complex structures.

The formation of an amide bond by reacting the amino group of this compound with a carboxylic acid is a fundamental transformation in organic synthesis. This reaction typically requires the activation of the carboxylic acid using a coupling agent. A variety of modern amide bond formation protocols exist that can be applied, including those that are designed to be more atom-economical and environmentally friendly. youtube.comnih.govresearchgate.net

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | General Conditions | Byproducts |

|---|---|---|

| Carbodiimides (e.g., DCC, EDC) | Room temperature, often with an additive like HOBt | Ureas |

| HATU, HBTU | Room temperature, in the presence of a non-nucleophilic base | Tetramethylurea |

The synthesis of amide derivatives is a cornerstone of medicinal chemistry, and the amino functionality of this compound provides a key handle for the introduction of diverse side chains.

Reactions of the Ester Group

The ethyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt. nih.gov Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acids or bases. This reaction is useful for modifying the ester functionality, for example, to introduce a different alkyl group or a more complex alcohol moiety. nih.govresearchgate.net The use of specific catalysts, such as lithium alkoxides, has been shown to be effective for the transesterification of acrylate polymers. nih.gov

Table 3: Conditions for Ester Group Transformations

| Reaction | Catalyst | Reagent | Product |

|---|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄) | Water | 3-(3-aminophenyl)acrylic acid |

| Hydrolysis (Saponification) | Base (e.g., NaOH) | Water | Sodium 3-(3-aminophenyl)acrylate |

Reduction Reactions

The acrylate moiety in this compound is susceptible to reduction. The most common transformation is the 1,4-conjugate reduction of the carbon-carbon double bond to yield the corresponding saturated ester, ethyl 3-(3-aminophenyl)propanoate. This selective reduction can be achieved under various conditions, typically leaving the aromatic ring and the ester functional group intact.

Catalytic hydrogenation is a highly effective method for this purpose. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can selectively reduce the double bond. organic-chemistry.org Other catalytic systems, such as those employing nickel or rhodium, are also utilized for the reduction of α,β-unsaturated esters. organic-chemistry.org Transfer hydrogenation, using hydrogen donors like Hantzsch esters in the presence of a suitable catalyst, represents another mild and efficient approach. Furthermore, enzymatic reductions using ketoreductases have shown promise for the selective reduction of the alkenyl group in similar α,β-unsaturated esters.

Table 1: Selected Methods for Reduction of the Acrylate Moiety

| Reagent/Catalyst System | Product | Remarks |

|---|---|---|

| H₂ / Pd/C | Ethyl 3-(3-aminophenyl)propanoate | Standard catalytic hydrogenation; selective for the C=C double bond. |

| NaBH₄, CoCl₂ | Ethyl 3-(3-aminophenyl)propanoate | A common hydride-based system for conjugate reduction. |

| Hantzsch Ester / Metal Catalyst | Ethyl 3-(3-aminophenyl)propanoate | Mild transfer hydrogenation conditions. |

Reactions of the Carbon-Carbon Double Bond (Acrylate Moiety)

The carbon-carbon double bond in the acrylate group is electron-deficient due to the conjugation with the ester's carbonyl group. This makes it an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction.

The addition of nucleophiles to the β-carbon of the acrylate is a primary pathway for derivatization. This reaction, known as the Michael addition, is fundamental in carbon-carbon and carbon-heteroatom bond formation.

A key example is the aza-Michael addition, where primary or secondary amines act as nucleophiles. acs.orgresearchgate.net This reaction is a powerful tool for synthesizing β-amino acid derivatives. The reaction involves the addition of an amine to the electron-deficient alkene, forming a new carbon-nitrogen bond. researchgate.net For this compound, this could involve an intermolecular reaction with an external amine or potentially an intramolecular reaction under specific conditions, although the latter is less common for the meta-amino isomer. The reaction can often proceed without a catalyst, though bases or Lewis acids can be used to promote it. researchgate.net

Table 2: Examples of Nucleophilic Addition to the Acrylate Moiety

| Nucleophile | Reaction Type | Product Structure |

|---|---|---|

| R₂NH (e.g., Diethylamine) | Aza-Michael Addition | Ethyl 3-(diethylamino)-3-(3-aminophenyl)propanoate |

| RSH (e.g., Thiophenol) | Thia-Michael Addition | Ethyl 3-(phenylthio)-3-(3-aminophenyl)propanoate |

This compound can function as a monomer in addition polymerization reactions due to its reactive vinyl group. The presence of the aromatic amine functionality imparts unique properties to the resulting polymer, such as altered polarity, sites for cross-linking or post-polymerization modification, and potential for pH-responsiveness.

Free-radical polymerization is a common method for polymerizing acrylate monomers. beilstein-journals.org This can be initiated using thermal or photochemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization of amino-functionalized acrylates can sometimes be complex, as the amine can potentially interfere with the radical process. beilstein-journals.org Therefore, protection of the amino group may be employed prior to polymerization, followed by a deprotection step to yield the functional polymer.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully used for monomers containing polar functional groups, including amines. cmu.edu These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. Additionally, Michael addition polymerization, a step-growth process involving the reaction of multifunctional amines and acrylates, offers another route to create polymers like poly(β-amino ester)s and poly(amido amine)s. acs.orggoogle.com

Table 3: Polymerization Potential of this compound

| Polymerization Method | Polymer Type | Potential Properties/Applications |

|---|---|---|

| Free-Radical Polymerization | Homopolymer or Copolymer | Functional material with pendant amine groups for coatings, adhesives. |

| ATRP | Well-defined polymer | Controlled architecture polymers, block copolymers. |

Synthesis of Heterocyclic Systems utilizing this compound

The dual functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.orgrsc.org These reactions often involve the participation of both the amino group and the acrylate moiety in cyclization or condensation cascades.

The synthesis of ring-fused 3,1-benzothiazines from aminoaryl acrylates has been demonstrated as an efficient method for constructing these heterocyclic systems. This reaction, however, is regioselective and requires the amino group to be positioned ortho to the acrylate side chain to facilitate the necessary intramolecular cyclization.

In a reported synthesis, (E)-3-(2 -aminoaryl)acrylates react with carbon disulfide in the presence of a base like DABCO. The mechanism involves an initial intermolecular addition of the amine to carbon disulfide, followed by an intramolecular aza-Michael addition of the newly formed dithiocarbamate (B8719985) nitrogen onto the acrylate's β-carbon. This cyclization directly furnishes the 4-alkyl-4H-3,1-benzothiazine-2-thione scaffold. Since ethyl 3-(3 -aminophenyl)acrylate possesses a meta-amino group, it cannot undergo this specific intramolecular cyclization pathway to form a benzothiazine ring. It remains, however, a structural isomer of the reactive substrate.

This compound is a suitable precursor for other N-heterocycles where the meta orientation is appropriate for the desired annulation strategy. For instance, its derivatives have been utilized in the synthesis of quinoline-based compounds. Research has shown that methyl (E)-3-(3-aminophenyl)acrylate can be coupled with 2-(N-cyclicamino)quinolines to create hybrid molecules with potential biological activity. In these syntheses, the aminophenyl acrylate moiety is typically introduced via coupling reactions, serving as a key structural component of the final quinoline (B57606) derivative.

The general reactivity of aminocinnamic acid esters (the class of compounds to which this compound belongs) allows for their use in various cyclization reactions to form heterocycles. mdpi.com Depending on the reaction partner, the amino group can act as a nucleophile to initiate cyclization, leading to the formation of diverse heterocyclic cores which are prevalent in medicinal chemistry. nih.gov

Table 4: Heterocycle Synthesis Applications

| Target Heterocycle | Reactivity Principle | Status with this compound |

|---|---|---|

| 3,1-Benzothiazines | Intramolecular aza-Michael addition | Not directly applicable due to meta-amino position. Requires ortho-isomer. |

| Quinolone Derivatives | Used as a building block in multi-step syntheses | Applicable; incorporated as a key structural motif in complex quinolines. |

Lack of Specific Research Data on Tandem and Cascade Reactions of this compound

Following a comprehensive and targeted search of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the use of This compound in tandem and cascade reactions for the construction of complex molecules. Despite extensive queries aimed at uncovering such applications, the search did not yield any specific examples, detailed research findings, or data that would be necessary to accurately and scientifically address the requested article section on "Tandem and Cascade Reactions for Complex Molecule Construction."

The investigation included searches for multicomponent reactions, domino reactions, and intramolecular cyclization strategies involving this specific compound. The search results were broad, covering general principles of tandem and cascade reactions with other, unrelated acrylate derivatives, but provided no direct or relevant information on the reactivity of this compound in these sophisticated synthetic strategies.

Due to the strict adherence to the provided outline and the explicit exclusion of information not directly related to this compound, it is not possible to generate the requested content for section "3.5. Tandem and Cascade Reactions for Complex Molecule Construction." To do so would require speculation or the inclusion of analogous examples that fall outside the user's specified scope.

Therefore, this article cannot be completed as requested due to the lack of available scientific data on this specific topic.

Iv. Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including Ethyl 3-(3-aminophenyl)acrylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group, the vinylic protons of the acrylate (B77674) moiety, and the aromatic protons of the aminophenyl ring.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. orgchemboulder.com The vinylic protons on the carbon-carbon double bond appear as doublets, with a characteristic coupling constant for the trans configuration. The protons on the aromatic ring exhibit complex splitting patterns in the downfield region of the spectrum, influenced by the positions of the amino and acrylate substituents. The amino (NH₂) group protons may appear as a broad singlet. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | ~1.3 | Triplet (t) | ~7 |

| Ethyl CH₂ | ~4.2 | Quartet (q) | ~7 |

| Amino NH₂ | Variable, broad | Broad Singlet (br s) | N/A |

| Vinylic CH= | ~6.3 - 6.5 | Doublet (d) | ~16 |

| Aromatic CH | ~6.6 - 7.4 | Multiplet (m) | N/A |

| Vinylic =CH-Ar | ~7.5 - 7.8 | Doublet (d) | ~16 |

Note: Predicted values are based on typical chemical shift ranges and data from similar compounds. orgchemboulder.comrsc.org The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In this compound, separate peaks are expected for the two carbons of the ethyl group, the two vinylic carbons, the carbonyl carbon of the ester, and the six carbons of the aromatic ring.

The carbonyl carbon is characteristically found far downfield (160-180 ppm). libretexts.org Carbons of the aromatic ring and the C=C double bond appear in the 110-150 ppm range. libretexts.org The carbon atom attached to the oxygen of the ester group (O-CH₂) is typically found around 60 ppm, while the terminal methyl carbon of the ethyl group appears most upfield. libretexts.org The electronegativity of the nitrogen and oxygen atoms causes a downfield shift in the positions of adjacent carbon atoms. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| Ethyl OCH₂ | ~60 |

| Vinylic & Aromatic C=C | ~115 - 150 |

| Carbonyl C=O | ~167 |

Note: Predicted values are based on typical chemical shift ranges and data from similar compounds. rsc.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. sorbonne-universite.fr For this compound (C₁₁H₁₃NO₂), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions for analysis. beilstein-journals.org The calculated molecular weight for C₁₁H₁₃NO₂ is 191.23 g/mol . bldpharm.com HRMS analysis would be expected to find a mass that corresponds to the protonated molecule [M+H]⁺ or other adducts, confirming the elemental composition with high accuracy. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sorbonne-universite.fr The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The N-H stretching of the primary amine group is expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group will produce a strong, sharp peak around 1700-1720 cm⁻¹. The C=C stretching of the acrylate double bond and the aromatic ring will show absorptions in the 1600-1640 cm⁻¹ region. Additionally, C-O and C-N stretching vibrations would be visible in the fingerprint region of the spectrum. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Ester (C=O) | Stretch | 1700 - 1720 |

| Alkene (C=C) | Stretch | ~1630 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Ester (C-O) | Stretch | 1300 - 1000 |

Note: Predicted values are based on typical IR frequencies for these functional groups. rsc.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. rsc.org The spectrum of this compound is characterized by absorption bands arising from π-π* transitions within the conjugated system, which includes the phenyl ring and the acrylate double bond. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of the absorption maxima. nih.gov For related compounds, absorbance shifts in the 250–300 nm range can be used to monitor degradation. The alkene moiety can also induce a bathochromic shift in the absorption spectrum. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-Ethyl 3-(2-aminophenyl)acrylate |

| Ethyl 3-aminocrotonate |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable tools for the analysis of this compound, ensuring its chemical purity and resolving its isomers. These methods are critical during synthesis, for in-process control, and for the final quality assessment of the compound. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and various forms of column chromatography, with Gas Chromatography (GC) also being relevant for related analyses.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the quantitative analysis and purity verification of this compound and its precursors. In synthetic processes, such as the production of the pharmaceutical agent Belinostat, HPLC is used to confirm the purity of the (E)-ethyl 3-(3-aminophenyl)acrylate intermediate, with one study reporting a purity of 97.68% for the preceding nitrophenyl derivative. benthamdirect.com Commercial specifications for closely related compounds, like (2E)-3-(3-Aminophenyl)acrylic acid, also stipulate a minimum purity of 98.0% as determined by HPLC, underscoring the method's importance in quality control. avantorsciences.com

Reversed-phase HPLC is a common mode for these analyses. sielc.com The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. rsc.org The conditions can be scaled from analytical to preparative HPLC for purification purposes. sielc.comrsc.org

Table 1: Example of Analytical HPLC Conditions for Related Phenylacrylate Compounds

| Parameter | Condition |

|---|---|

| Instrument | HP 1100 system or equivalent |

| Column | ZoRBAX XDB-C18 (4.6×250mm, 5-µm) |

| Mobile Phase | Acetonitrile/Water mixture |

| Detector | UV-Vis |

| Application | Analytical determination of purity and reaction monitoring |

This table is illustrative of typical conditions used for related acrylate compounds as specific parameters for this compound can be proprietary. rsc.org

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method used for the qualitative monitoring of reaction progress during the synthesis of this compound. benthamdirect.com It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. It is also used as a preliminary check for purity before more rigorous analysis by HPLC or column chromatography. sigmaaldrich.comrsc.org

Column Chromatography

For purification on a preparative scale, column chromatography is the most frequently cited method. It is particularly crucial for separating the desired product from byproducts and unreacted starting materials. rsc.org A common variant is flash chromatography, which has been successfully used to purify structurally similar aniline (B41778) derivatives that are often produced as mixtures of geometric isomers. rsc.org In the synthesis of complex molecules derived from related acrylates, column chromatography is essential for isolating specific diastereomers. rsc.org

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for separating and identifying volatile compounds. While less common for acrylate salts, it is highly effective for analyzing positional isomers of aromatic compounds and various acrylate esters. science.govscitepress.org For instance, GC-MS has been used to determine the ratio of para- to meta-isomers in related aminophenyl compounds. google.com

Separation of Isomers

The synthesis of acrylate derivatives frequently results in a mixture of geometric isomers, specifically the (E)- and (Z)-isomers. rsc.org The separation of these isomers is a key challenge that is typically addressed using chromatographic methods.

Preparative Separation : Flash column chromatography is the primary technique used to separate E/Z isomers on a preparative scale, yielding the individual, purified isomers. rsc.org

Analytical Determination : The ratio of isomers in a crude reaction mixture can be determined by analyzing the crude product using techniques like ¹H NMR spectroscopy after initial purification steps. rsc.org

Table 2: Example of Isomer Ratio in Crude Product for a Related Aniline Derivative

| Compound | Method | Solvent System (Flash Chromatography) | Isomer Ratio (E:Z) |

|---|

This table provides an example of E/Z isomer separation and quantification for a related compound, as reported in the literature. rsc.org

Vii. Biological Activities and Medicinal Chemistry Applications

Antimicrobial Properties of Derivatives

Derivatives of ethyl 3-(3-aminophenyl)acrylate have been investigated for their ability to inhibit the growth of pathogenic microbes. The core structure allows for the synthesis of novel compounds with significant antimicrobial efficacy.

The antibacterial potential of compounds derived from related acrylates has been demonstrated against both Gram-positive and Gram-negative bacteria. In one study, a novel composite based on a substituted pyrido[2,1-b] nih.govbldpharm.comoxadiazine, synthesized using a related acrylate (B77674) building block, exhibited promising antibacterial activity against several strains. nih.govresearchgate.net The composite showed significant zones of inhibition against Escherichia coli (19 mm), Staphylococcus aureus (18 mm), and Bacillus subtilis (36 mm). nih.govresearchgate.net

Further research into related structures has yielded compounds with selective and potent activity. For instance, ethyl 3,5-dibromoorsellinate, a synthetic derivative of a natural product, demonstrated efficient and selective bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This compound exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA. nih.govnih.gov Interestingly, the same study found that ethyl 3,5-dibromoorsellinate showed no inhibitory activity against Escherichia coli, highlighting its selective efficacy. nih.gov

Table 1: Antibacterial Activity of Selected Acrylate Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrido[2,1-b] nih.govbldpharm.comoxadiazine-dialdehyde chitosan (B1678972) composite | Escherichia coli | Inhibition Zone | 19 mm | nih.govresearchgate.net |

| Pyrido[2,1-b] nih.govbldpharm.comoxadiazine-dialdehyde chitosan composite | Staphylococcus aureus | Inhibition Zone | 18 mm | nih.govresearchgate.net |

| Ethyl 3,5-dibromoorsellinate | Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 4 μg/mL | nih.govnih.gov |

The investigation of acrylate derivatives extends to their potential as antifungal agents. Research has shown that certain synthesized compounds possess the ability to inhibit the growth of pathogenic fungi. A composite material derived from a related acrylate structure was evaluated for its antifungal properties and demonstrated notable activity against Candida albicans, producing an inhibition zone of 20 mm. nih.govresearchgate.net The broad class of cyanoacrylate derivatives has been explored for general antimicrobial properties, which includes potential antifungal applications. ontosight.ai Furthermore, studies on other N-substituted-β-amino acid derivatives have shown activity against fungal species such as Candida tenuis and Aspergillus niger, suggesting a broader potential for this class of compounds in developing new antifungal treatments. mdpi.com

Potential as Therapeutic Agents

The structural versatility of this compound makes it a valuable precursor for compounds designed to target various pathways involved in human diseases, including cancer and inflammation.

This compound is a key intermediate in the synthesis of novel agents targeting cancer. It has been used as a starting material to create dual-targeted inhibitors that act on both histone deacetylases (HDAC) and receptor tyrosine kinases (RTK), two important targets in oncology. mdpi.com Specific quinazoline (B50416) derivatives, such as Ethyl (E)-3-(3-((7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenyl)acrylate, were synthesized from the parent compound for this purpose. mdpi.com

In other studies, related acrylate derivatives have shown direct cytotoxic effects on cancer cells. A composite synthesized from a similar acrylate precursor was found to have anticancer activity against the MCF-7 human breast cancer cell line, with a reported IC₅₀ value of 238 µg/ml. nih.govresearchgate.net Similarly, novel quinoxaline (B1680401) derivatives synthesized from a related acrylate, ethyl 3-(4-hydroxy-3-methoxyphenyl)-2-cyanoacrylate, were also evaluated against MCF-7 cells and showed potential as antineoplastic drugs. ekb.eg

Table 2: Anti-Cancer Activity of Selected Acrylate Derivatives

| Derivative Class | Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrido[2,1-b] nih.govbldpharm.comoxadiazine-dialdehyde chitosan composite | MCF-7 (Human Breast Cancer) | IC₅₀ | 238 µg/ml | nih.govresearchgate.net |

| Quinoxaline Derivatives | MCF-7 (Human Breast Cancer) | Cytotoxicity | Significant | ekb.eg |

The potential for derivatives of this compound to act as anti-inflammatory agents has been suggested through the study of structurally related compounds. Research on similar molecules, such as ethyl 2-cyano-3-(3-nitrophenyl)-acrylate, has indicated in-vitro anti-inflammatory properties. Furthermore, the ethyl aminophenyl acrylate scaffold is used to construct more complex heterocyclic systems known for their anti-inflammatory effects. For example, quinazoline and pyrido[2,3-d]pyrimidine-1,4-dione derivatives, which can be synthesized from aminophenyl precursors, have been investigated as anti-inflammatory agents, with some acting as potent inhibitors of cyclooxygenase-2 (COX-2). nih.govderpharmachemica.com This suggests that this compound is a promising starting point for developing novel anti-inflammatory drugs.

Role as Pharmaceutical Intermediates and Lead Compounds

One of the most significant roles of this compound in medicinal chemistry is its function as a versatile pharmaceutical intermediate. bldpharm.com It serves as a foundational building block for synthesizing more complex molecules with desired biological activities. Its structure, featuring an amine group, an ester, and a reactive double bond, allows for a wide range of chemical modifications.

Its utility is prominently highlighted in its use for the synthesis of dual-acting HDAC and RTK inhibitors, which are based on a quinazoline core structure. mdpi.com In this context, the acrylate derivative is a key reactant that enables the construction of the final sophisticated inhibitor molecule. The compound also serves as a precursor in the synthesis of various indole (B1671886) derivatives, which are another important class of pharmacologically active compounds. nih.gov The role of this compound as a starting material underscores its importance in drug discovery pipelines for generating novel lead compounds for a variety of therapeutic targets.

Precursor for Dual-Targeted Enzyme Inhibitors (e.g., RTK/HDAC Inhibitors)

The development of multi-targeted agents is a growing strategy in cancer therapy to overcome drug resistance and improve efficacy. This compound serves as a key building block in the synthesis of dual-targeted inhibitors, particularly those that simultaneously act on Receptor Tyrosine Kinases (RTKs) and Histone Deacetylases (HDACs). mdpi.com

HDACs and RTKs are crucial regulators of cellular processes, and their dysregulation is common in cancer. mdpi.comnih.gov While HDAC inhibitors can induce growth arrest and apoptosis in tumor cells, their effectiveness as single agents can be limited. mdpi.com The combination of HDAC inhibition with the targeting of RTKs, such as the human epidermal growth factor receptor (HER) family, presents a promising approach. mdpi.com

In the design of these dual inhibitors, this compound is used to connect a quinazoline core, a common feature in RTK inhibitors like erlotinib (B232) and gefitinib, to a linker and a zinc-binding group characteristic of HDAC inhibitors. mdpi.com For example, (E)-ethyl 3-(3-aminophenyl)acrylate has been reacted with substituted quinazolines to create hybrid molecules. One such synthesized compound, Ethyl (E)-3-(3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acrylate, was obtained in an 85.3% yield. mdpi.com This strategy allows for the creation of a library of compounds that can be evaluated for their dual inhibitory potential against both enzyme classes. mdpi.comacs.org

Synthesis of Biologically Active Compounds (e.g., Beta-Amino Acids and Derivatives)

This compound is recognized as a useful intermediate in the synthesis of various biologically active compounds, including beta-amino acids. Beta-amino acids are important structural motifs found in numerous natural products and are key components in the development of pharmaceuticals and peptidomimetics. hilarispublisher.comresearchgate.net They are known to form stable secondary structures in peptides and have applications in drug development and molecular recognition studies. hilarispublisher.com

The transformation of aminophenyl acrylates into beta-amino acids expands the chemical space available for drug discovery. While various methods exist for the asymmetric synthesis of beta-amino acids, such as the hydrogenation of enamines or Michael additions, the use of versatile precursors like this compound provides a valuable route to novel derivatives. hilarispublisher.comorganic-chemistry.org

Antiparasitic Activity

Derivatives of aminophenyl acrylates have been investigated for their potential to treat parasitic diseases. Research has focused on creating hybrid molecules that demonstrate activity against several protozoan parasites.

Antiplasmodial Activity

Malaria, caused by the parasite Plasmodium falciparum, remains a major global health issue. The search for new antimalarial agents is critical due to the emergence of drug-resistant parasite strains. nih.govmdpi.com this compound and its methyl ester analogue have been used as starting materials for the synthesis of compounds with antiplasmodial properties. researchgate.netnih.gov

In one study, a series of 2-(N-cyclicamino)quinolines were coupled with methyl (E)‐3‐(aminophenyl)acrylates. The resulting meta-acrylate derivative (Compound 24 in the study) exhibited the highest antiplasmodial activity against a chloroquine-sensitive (3D7) strain of P. falciparum. researchgate.net Similarly, a conjugate of methyl(E)-3-(3-aminophenyl)acrylate with 4,7-dichloroquinoline (B193633) was synthesized and showed notable activity against the CQS Pf3D7 strain. nih.gov These findings highlight the potential of the 3-aminophenyl acrylate scaffold in developing new antimalarial drugs. researchgate.netnih.gov

Table 1: Antiplasmodial Activity of this compound Derivatives

| Derivative | Parasite Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(N-cyclicamino)quinoline coupled with methyl (E)‐3‐(3‐aminophenyl)acrylate | P. falciparum (3D7) | 1.4 | researchgate.net |

| Conjugate of methyl(E)-3-(3-aminophenyl)acrylate and 4,7-dichloroquinoline | P. falciparum (3D7) | 1.81 | nih.gov |

Antitrypanosomal Activity

African trypanosomiasis, or sleeping sickness, is a devastating disease caused by Trypanosoma brucei parasites. nih.gov The same series of compounds derived from the coupling of 2-(N-cyclicamino)quinolines with methyl (E)‐3‐(aminophenyl)acrylates were also tested for their activity against Trypanosoma brucei brucei. researchgate.net While the ortho-substituted acrylate showed the highest potency in this assay, the study demonstrated that this class of compounds possesses antitrypanosomal activity. researchgate.net The research into these derivatives contributes to the effort of finding new leads for the treatment of this neglected disease. nih.gov

Table 2: Antitrypanosomal Activity of Aminophenyl Acrylate Derivatives

| Derivative Class | Parasite Strain | Activity Noted | Reference |

|---|---|---|---|

| 2-(N-cyclicamino)quinolines coupled with methyl (E)‐3‐(aminophenyl)acrylates | T. brucei brucei 427 | Yes (ortho-acrylate most potent with IC₅₀ = 10.4 µM) | researchgate.net |

Antigiardial Activity

Giardiasis is an intestinal infection caused by the protozoan Giardia lamblia. scielo.org.mx While experimental data on the antigiardial activity of this compound derivatives is limited, computational studies have been performed. An in silico prediction for the series of 2-(N-cyclicamino)quinolines coupled with methyl (E)‐3‐(aminophenyl)acrylates suggested potential bioavailability and antigiardial activity against Giardia lamblia. researchgate.net Although these computational findings need experimental validation, they point towards another potential therapeutic application for compounds derived from this scaffold.

Viii. Structure Activity Relationship Sar Studies of Ethyl 3 3 Aminophenyl Acrylate Derivatives

Influence of Substituent Groups on Biological Activity

The type and position of substituent groups on the ethyl 3-(3-aminophenyl)acrylate scaffold play a pivotal role in determining the compound's biological efficacy. Key areas of investigation include the position of the amino group, the nature of the ester moiety, and the effects of halogen substitution.

Position and Nature of Amino Group

The location of the amino group on the phenyl ring—whether it is at the ortho (2-), meta (3-), or para (4-) position—can drastically alter the biological activity of aminophenyl acrylate (B77674) derivatives. A study on methyl (E)-3-(aminophenyl)acrylates coupled with 2-(N-cyclicamino)quinolines revealed significant differences in their antiplasmodial and antitrypanosomal activities based on the amino group's position. researchgate.net

In this series, the meta-substituted derivative (analogous to the core structure of this compound) demonstrated the most potent antiplasmodial activity against a chloroquine-sensitive strain of Plasmodium falciparum. Conversely, the ortho-substituted analog showed the highest antitrypanosomal activity against Trypanosoma brucei brucei. researchgate.net This highlights that the optimal positioning of the amino group is dependent on the specific biological target.

Table 1: Influence of Amino Group Position on Antiparasitic Activity of Methyl (E)-3-(aminophenyl)acrylate Derivatives researchgate.net

| Compound (Position of Amino Group) | Antiplasmodial Activity (IC₅₀, µM) | Antitrypanosomal Activity (IC₅₀, µM) |

| ortho | - | 10.4 |

| meta | 1.4 | - |

| para | - | - |

Note: The table presents the most active compounds from the study for each activity.

The amino group itself is a critical feature, often participating in hydrogen bonding with biological targets, which can be essential for modulating the activity of enzymes or receptors.

Role of Ester Moiety (Ethyl vs. Methyl)

The ester group in phenylacrylate derivatives is another key determinant of their biological and chemical properties. While direct comparative studies on the biological activity of ethyl versus mthis compound are not extensively documented in the reviewed literature, general principles and findings from related compounds offer valuable insights.

Methyl esters are generally characterized by higher volatility and faster rates of hydrolysis compared to their ethyl ester counterparts. This difference in stability and reactivity can influence the pharmacokinetics and pharmacodynamics of a drug.

In some contexts, the ester group is crucial for activity, while in others, its presence can be detrimental. For instance, a study on poly(N-acryl amino acids) found that a net anionic charge, typically from a carboxylic acid, was essential for their heparin-like activities. The corresponding methyl ester derivatives of the active polymers were found to be inactive. nih.gov This suggests that for certain biological targets, the hydrolysis of the ester to a carboxylic acid may be a necessary activation step.

Conversely, the ester moiety can be a key site for molecular interactions. In silico studies on ethyl 2-cyano-3-phenylacrylate derivatives have shown the importance of the ethyl ester group in binding to cancer targets. nih.govacs.orgnih.gov

Effects of Halogen Substitution

The introduction of halogen atoms, such as fluorine (F), chlorine (Cl), and bromine (Br), onto the phenyl ring of acrylate derivatives is a common strategy to enhance biological activity, particularly anticancer and antiproliferative effects.

Studies on related compounds have shown that both the type of halogen and its position on the phenyl ring are critical. For example, in a series of 2-aminothiazole (B372263) derivatives, a meta-halogen substituent on the benzene (B151609) ring was found to improve anticancer activity. The order of activity for different chloro-substitution positions was determined to be meta > 3,4-dichloro > 2,4-dichloro. nih.gov

Similarly, in a study of 5,6-dihydropyrrolo[2,1-a]isoquinolines, a meta-chloro substituent on the C-2-phenyl group was found to be optimal for anticancer activity against a range of cancer cell lines. jst.go.jp Another study on benzoxaboroles showed that while a fluoro substituent at the para-position of a phenyl group resulted in submicromolar anticancer activity, the introduction of larger halogens like chlorine, bromine, and iodine led to a gradual decrease in potency. acs.org

Table 2: Anticancer Activity of Halogenated Phenyl Derivatives in Related Scaffolds

| Compound Series | Halogen Substituent | Position | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aminothiazole Derivative | Chloro | meta | HT29 | - | nih.gov |

| 5,6-Dihydropyrrolo[2,1-a]isoquinoline | Chloro | meta | MCF-7 | < I | jst.go.jp |

| 7-Propanamide Benzoxaborole | Fluoro | para | Ovarian Cancer | < 1 | acs.org |

| 7-Propanamide Benzoxaborole | Chloro | para | Ovarian Cancer | > 1 | acs.org |

These findings suggest that the introduction of a halogen, particularly a smaller and more electronegative one like fluorine or chlorine, at the meta-position of the phenyl ring of this compound could be a promising strategy for enhancing its anticancer potential. The electronic and steric properties of the halogen atom likely play a significant role in its interaction with biological targets.

Stereochemical Influences on Biological and Chemical Properties

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological and chemical properties of a compound. For this compound, the key stereochemical feature is the potential for cis-trans (or E/Z) isomerism around the double bond of the acrylate moiety.

The (E)-isomer (trans) is generally the more thermodynamically stable and is the form most commonly used and studied in synthesis and biological evaluations. researchgate.netmdpi.com Research on related α,β-unsaturated carbonyl systems, such as chalcones, has suggested that the trans geometry can be crucial for enhanced cytotoxic effects when compared to their unsubstituted counterparts. researchgate.net

While specific studies isolating and comparing the biological activities of the (E)- and (Z)-isomers of this compound are limited, it is widely accepted in medicinal chemistry that stereoisomers can exhibit different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.

Molecular Interactions with Biological Targets

The biological activity of this compound derivatives is predicated on their ability to interact with specific molecular targets within the body. Molecular docking studies on structurally similar compounds provide valuable insights into the potential binding modes and key interactions that may drive the activity of this compound.

The core structure of this compound possesses several key features that can engage in molecular interactions:

The Amino Group (-NH₂): This group is a hydrogen bond donor and can form crucial hydrogen bonds with amino acid residues in the binding sites of proteins.

The Phenyl Ring: The aromatic ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The Acrylate Moiety: The carbonyl group (C=O) of the ester is a hydrogen bond acceptor. The conjugated system of the acrylate can also be involved in various non-covalent interactions.

Molecular docking studies on related ethyl 2-cyano-3-phenylacrylate derivatives have predicted binding to the active sites of cancer-related proteins such as HER2, EGFR, and FPPS. nih.govacs.orgnih.gov Similarly, docking studies of other acrylate-containing compounds have shown interactions with tubulin, suggesting a potential mechanism for anticancer activity through the inhibition of microtubule polymerization. asianpubs.org The amino group and the ester moiety are often identified as key interacting groups in these computational models.

Ix. Emerging Research Directions and Future Perspectives

Integration in Supramolecular Chemistry

The molecular architecture of Ethyl 3-(3-aminophenyl)acrylate inherently lends itself to participation in non-covalent interactions, the cornerstone of supramolecular chemistry. The presence of the aminophenyl group allows for the formation of hydrogen bonds, where the amine can act as a hydrogen bond donor and the nitrogen atom as an acceptor. The phenyl ring is capable of engaging in π-π stacking interactions, a significant driving force for the self-assembly of aromatic compounds. Furthermore, the ester group can also participate in hydrogen bonding as an acceptor.

These intermolecular forces can guide the self-assembly of this compound molecules into well-ordered, higher-order structures. The interplay of hydrogen bonding and π-π stacking can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The study of cinnamic acid derivatives, which share the phenylpropenoic acid core structure, has demonstrated the importance of such interactions in controlling their solid-state arrangement. mdpi.comresearchgate.net For instance, cinnamic acid itself is known to form dimers through hydrogen bonding of the carboxylic acid groups, and these dimers can then arrange into layered structures through π-π stacking of the phenyl rings. researchgate.net It is anticipated that this compound could exhibit similar, albeit modified, self-assembly behavior due to the presence of the amino and ethyl ester functionalities.

The ability to control the supramolecular assembly of this molecule opens up possibilities for designing crystalline materials with tailored optical or electronic properties. The precise arrangement of the chromophoric aminophenylacrylate units within a crystal lattice can significantly influence its photophysical characteristics.

| Functional Group | Potential Supramolecular Interaction | Significance |

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Directional control of self-assembly |

| Phenyl Ring | π-π Stacking | Stabilization of assembled structures |

| Acrylate (B77674) System | π-π Stacking | Contribution to electronic interactions |

| Ester Group (-COOEt) | Hydrogen Bond Acceptor | Modulation of crystal packing |

Development of Novel Functional Materials

The acrylate functionality of this compound serves as a polymerizable handle, enabling its use as a monomer for the synthesis of a variety of functional polymers. The incorporation of the aminophenyl group into the polymer backbone or as a pendant group can impart unique properties to the resulting material.

Polymers containing primary amine functionalities are of significant interest for a range of applications. beilstein-journals.orgrsc.org The free radical polymerization of amino-protected acrylate monomers, followed by deprotection, can yield polymers with primary amine groups. beilstein-journals.org These amino groups can serve as sites for further chemical modification, allowing for the covalent attachment of other functional molecules, or they can influence the polymer's solubility and adhesive properties.

One promising area is the development of "smart" polymers that respond to external stimuli such as pH. rsc.orgnih.gov The amino group in polymers derived from this compound can be protonated at acidic pH, leading to changes in polymer conformation and solubility. This pH-responsiveness can be harnessed for applications in sensors, actuators, and controlled release systems. For example, a novel acrylate monomer with a tertiary amino group has been synthesized and polymerized to create a material that exhibits thermo-, pH-, and CO2-responsive behavior. rsc.org

Furthermore, the aromatic nature of the aminophenyl group can contribute to the thermal stability and mechanical properties of the resulting polymers. Copolymers of N-substituted maleimides with various acrylates have shown that the incorporation of aromatic moieties can enhance the thermal decomposition temperature of the polymer. researchgate.net The development of functional coatings is another potential application, where the properties of the polymer can be tailored for specific surface characteristics such as hydrophobicity, adhesion, or biocompatibility. daryatamin.commdpi.comfraunhofer.dedtic.mil

| Polymer Type | Key Property | Potential Application |

| Homopolymer | Primary amine functionality | Adhesives, crosslinking agent |

| pH-Responsive Copolymer | Change in solubility with pH | Sensors, controlled release |

| Aromatic-Containing Polymer | Enhanced thermal stability | High-performance coatings |

Advanced Drug Delivery Systems

The unique chemical structure of this compound makes it a promising candidate for the synthesis of polymers for advanced drug delivery systems. Polymers containing both amino and ester groups, known as poly(beta-amino ester)s (PBAEs), are a class of biodegradable and pH-responsive materials that have been extensively investigated for gene and drug delivery. rug.nlresearchgate.netsemanticscholar.orgnih.govnih.gov

PBAEs are typically synthesized through the Michael addition of an amine to a diacrylate. rug.nl The tertiary amines in the polymer backbone can be protonated at the acidic pH found in endosomes, leading to the "proton sponge" effect, which facilitates endosomal escape and the release of the therapeutic cargo into the cytoplasm. nih.gov The ester linkages are susceptible to hydrolysis under physiological conditions, leading to the degradation of the polymer into smaller, non-toxic molecules that can be cleared from the body. researchgate.net

By using this compound as a comonomer in the synthesis of PBAEs, it is possible to introduce primary amine functionalities and aromaticity into the polymer structure. The primary amines can be used for the conjugation of targeting ligands or drugs, while the aromatic groups may influence the polymer's hydrophobicity and drug-loading capacity. The pH-responsive nature of the amino groups can be exploited for targeted drug release in the acidic tumor microenvironment. mdpi.comnih.gov Cationic polymers with amino groups have been shown to be effective in taste-masking formulations by suppressing drug release at the neutral pH of the oral cavity and releasing it in the acidic environment of the stomach. nih.gov

The versatility in the synthesis of PBAEs allows for the creation of a large library of polymers with varying properties by simply changing the monomers used. semanticscholar.org This tunability is crucial for optimizing the drug carrier for a specific therapeutic application.

| Feature of Polymer | Advantage in Drug Delivery | Relevant Polymer Class |

| Amine Groups | pH-responsiveness, endosomal escape | Poly(beta-amino ester)s |

| Ester Linkages | Biodegradability | Poly(beta-amino ester)s |

| Primary Amines | Conjugation of targeting ligands/drugs | Functionalized PBAEs |

| Aromatic Rings | Potential for enhanced drug loading | Aromatic-containing PBAEs |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a green and sustainable alternative to traditional synthetic methods. Enzymes, such as lipases and proteases, can be used to catalyze reactions under mild conditions, often with high regio- and stereoselectivity.

The synthesis of esters of p-aminocinnamic acid derivatives can be achieved through several chemical routes, including the Knoevenagel condensation followed by esterification, or through Wittig or Heck reactions. mdpi.com However, these methods can sometimes require harsh reaction conditions or the use of toxic reagents.

Enzymatic transesterification, catalyzed by lipases, has emerged as a powerful tool for the synthesis of various esters, including biodiesel. rsc.orgnih.govnih.govaimspress.com This process involves the transfer of an acyl group from one ester to an alcohol. It is plausible that a similar enzymatic approach could be employed for the synthesis of this compound, by reacting a suitable precursor, such as mthis compound, with ethanol (B145695) in the presence of a lipase. The optimization of such a process would involve screening different lipases, and controlling parameters such as temperature, solvent, and water content. nih.gov

Furthermore, enzymes could potentially be used for the amination of a precursor molecule to introduce the amino group with high selectivity. While direct enzymatic amination of an unactivated carbon center is challenging, various biocatalytic methods for the synthesis of amines have been developed.

| Enzymatic Reaction | Potential Application | Key Advantages |